BENGHE Foundational & Exploratory

Check Availability & Pricing

YKL-05-099 SIK Inhibitor: A Technical Guide to
Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B611891

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salt-Inducible Kinases (SIKs) have emerged as promising therapeutic targets for a range of
diseases, including inflammatory conditions, certain cancers, and metabolic disorders. This
technical guide provides an in-depth overview of the discovery and development of YKL-05-
099, a potent pan-SIK inhibitor. We will delve into its mechanism of action, key quantitative
data, detailed experimental protocols, and the signaling pathways it modulates. This document
is intended to serve as a comprehensive resource for researchers and drug development
professionals working in the field of kinase inhibitors and immunology.

Introduction to YKL-05-099

YKL-05-099 is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which
includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-
activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory
responses, particularly in innate immune cells.[1] YKL-05-099 was developed as an
improvement upon earlier pan-SIK inhibitors like HG-9-91-01, with enhanced selectivity and
pharmacokinetic properties, making it a valuable tool for in vivo studies.[1] Its development has
paved the way for investigating the therapeutic potential of SIK inhibition in various disease
models.[2][3]
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Mechanism of Action

YKL-05-099 exerts its effects by competitively inhibiting the ATP-binding site of SIKs. Under
basal conditions, SIKs phosphorylate and thereby suppress the activity of transcriptional co-
activators such as CREB-regulated transcriptional coactivators (CRTCs) and Class lla histone
deacetylases (HDACSs).[1] By inhibiting SIKs, YKL-05-099 prevents the phosphorylation of
these downstream targets. This leads to their translocation to the nucleus, where they can
modulate gene expression. A key consequence of this in immune cells is the potentiation of
anti-inflammatory cytokine production, such as Interleukin-10 (IL-10), and the suppression of
pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-a).[1][4]

Quantitative Data

The following tables summarize the key quantitative data for YKL-05-099, providing a clear
comparison of its activity against different SIK isoforms and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of YKL-05-099

Target IC50 (nM) Assay Type

SIK1 ~10 Competitive Binding Assay
SIK2 ~40 Competitive Binding Assay
SIK3 ~30 Competitive Binding Assay

Data sourced from multiple references.[4][5][6]

Table 2: Cellular Activity of YKL-05-099
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Cell Type Assay Stimulant Effect EC50 (nM)
Bone Marrow-
Derived Dendritic  1L-10 Production Zymosan A Potentiation 460
Cells (BMDCs)
Bone Marrow-
Derived p-HDACS )
LPS Reduction Not Reported

Macrophages (Ser259) Levels
(BMDMs)
MOLM-13

Proliferation - Inhibition 240

Leukemia Cells

Data sourced from multiple references.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and

characterization of YKL-05-099.

In Vitro Kinase Inhibition Assay (Competitive Binding

Assay)

¢ Objective: To determine the half-maximal inhibitory concentration (IC50) of YKL-05-099

against SIK1, SIK2, and SIK3.

* Methodology: While the specific proprietary details of the competitive binding assay used are

not publicly available, a general protocol for such an assay would involve:

o Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a known fluorescently

labeled ligand that binds to the ATP-binding pocket of the kinases, and assay buffer.

o Procedure:

» A constant concentration of the SIK enzyme and the fluorescent ligand are incubated in

the wells of a microplate.
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» Serial dilutions of YKL-05-099 are added to the wells.
» The plate is incubated to allow the binding to reach equilibrium.

= The amount of fluorescent ligand displaced by YKL-05-099 is measured using a
suitable plate reader.

o Data Analysis: The data is plotted as the percentage of displaced ligand versus the log
concentration of YKL-05-099. The IC50 value is then calculated using a non-linear
regression analysis.

Cell-Based Assays

o Objective: To assess the effect of YKL-05-099 on cytokine production in immune cells.
o Methodology:

o Cell Culture: Bone marrow is harvested from the femurs and tibias of mice and cultured in
the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to
differentiate into BMDCs.

o Treatment: Differentiated BMDCs are pre-treated with varying concentrations of YKL-05-
099 for 24 hours.

o Stimulation: The cells are then stimulated with Zymosan A to induce cytokine production.

o Measurement: After a defined incubation period, the cell culture supernatant is collected,
and the concentration of cytokines (e.g., IL-10, TNF-q, IL-6, IL-12p40) is measured using
an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's
instructions.[4][7]

o Objective: To confirm the on-target effect of YKL-05-099 by measuring the phosphorylation
of a known SIK substrate.

o Methodology:

o Cell Culture: Bone marrow-derived macrophages are generated by culturing bone marrow
cells with macrophage colony-stimulating factor (M-CSF).
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o Treatment and Stimulation: BMDMs are pre-incubated with YKL-05-099 (e.g., 1 uM) for 6
hours, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes.[1]

o Western Blotting:
» Cells are lysed, and protein concentrations are determined.

» Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

» The membrane is blocked and then incubated with primary antibodies specific for
phosphorylated HDACS (Ser259) and total HDACS.

» After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

» The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system. The ratio of phosphorylated to total HDACS is quantified.[1]

In Vivo Animal Studies

» Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of YKL-05-099.
e Animal Model: Male 8-10 week-old C57BL/6 mice are typically used.[2][5]

o Formulation and Administration: YKL-05-099 is formulated for intraperitoneal (IP) injection in
a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2]

[5]
o Experimental Procedures:

o LPS-Induced Inflammation Model: Mice are pre-treated with YKL-05-099 at various doses
(e.g., 5, 20, 50 mg/kg) via IP injection. After a short period (e.g., 15 minutes), inflammation
is induced by an IP injection of LPS. Blood and spleen are collected at specified time
points for cytokine analysis (serum) and p-HDACS5 analysis (splenic leukocytes).[5]

o Salt-Sensitive Hypertension Model: Mice are fed a high-salt diet to induce hypertension.
YKL-05-099 (e.g., 20 mg/kg/day) is administered daily via IP injection to assess its effect
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on blood pressure and kidney function.[1][9]

o Acute Myeloid Leukemia (AML) Model: AML cells are transplanted into mice. YKL-05-099
is administered to evaluate its impact on disease progression and survival.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with YKL-05-099.
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Caption: SIK Signaling Pathway and the Mechanism of Action of YKL-05-099.
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Caption: Discovery and Development Workflow of YKL-05-099.
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Conclusion

YKL-05-099 is a well-characterized and potent pan-SIK inhibitor that has proven to be an
invaluable research tool for elucidating the in vivo functions of Salt-Inducible Kinases. Its
favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of
disease underscore the therapeutic potential of targeting the SIK signaling pathway. This
technical guide provides a foundational understanding of YKL-05-099, from its initial discovery
to its application in complex biological systems. Further research and development of more
selective SIK inhibitors, building upon the knowledge gained from probes like YKL-05-099, hold
significant promise for the treatment of inflammatory diseases and other indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611891#ykl-05-099-sik-inhibitor-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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